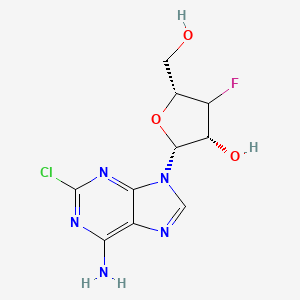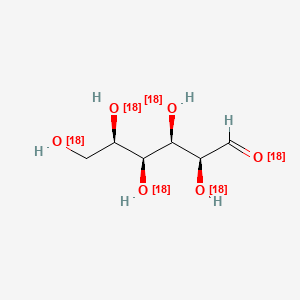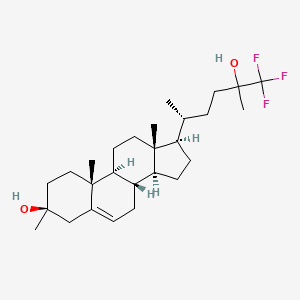
(Rac)-Dalzanemdor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Dalzanemdor typically involves a multi-step process. One common method starts with the preparation of the key intermediate through a series of reactions, including nucleophilic substitution and cyclization. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The industrial synthesis may also include purification steps such as crystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
(Rac)-Dalzanemdor undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically used in acidic or basic media.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used in aprotic solvents such as tetrahydrofuran or diethyl ether.
Substitution: Reagents like alkyl halides or sulfonates are used in the presence of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
(Rac)-Dalzanemdor has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials with unique properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of (Rac)-Dalzanemdor involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
(Rac)-Dalzanemdor can be compared with other similar compounds, such as:
MBQ-167: Both compounds inhibit the activity of GTP-binding proteins, but this compound may have different selectivity and potency profiles.
MBQ-168: This derivative of MBQ-167 shares similar mechanisms of action but may exhibit distinct pharmacokinetic properties.
EHop-097: Another related compound that inhibits GTP-binding proteins through a different mechanism, potentially offering complementary therapeutic effects.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activity, which may offer advantages over other similar compounds in certain applications.
属性
分子式 |
C27H43F3O2 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC 名称 |
(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H43F3O2/c1-17(10-13-26(5,32)27(28,29)30)20-8-9-21-19-7-6-18-16-23(2,31)14-15-24(18,3)22(19)11-12-25(20,21)4/h6,17,19-22,31-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25-,26?/m1/s1 |
InChI 键 |
BVBRUQYHUXKZMQ-SYSXWNJDSA-N |
手性 SMILES |
C[C@H](CCC(C)(C(F)(F)F)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@](C4)(C)O)C)C |
规范 SMILES |
CC(CCC(C)(C(F)(F)F)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


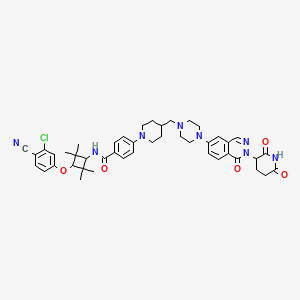
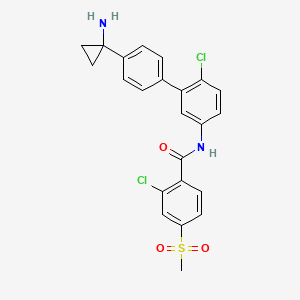
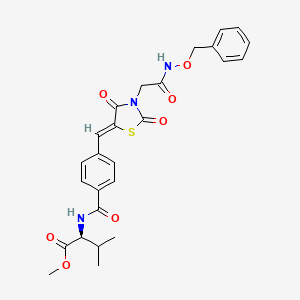
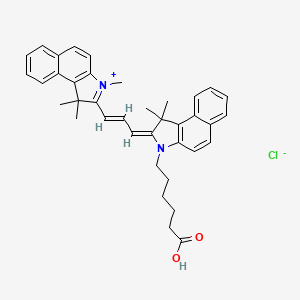

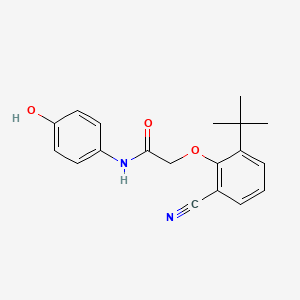


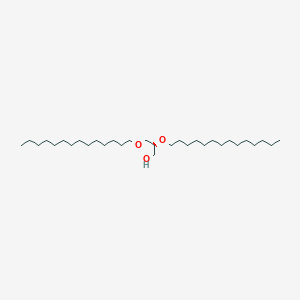
![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
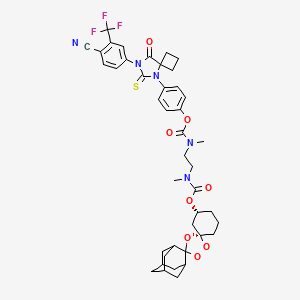
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)
